molecular formula C17H16N6O3S B3213035 4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide CAS No. 1110949-41-1

4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide

Cat. No. B3213035
CAS RN: 1110949-41-1
M. Wt: 384.4 g/mol
InChI Key: IZSOGPPIOGORAE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridine ring, a sulfanyl group, a nitro group, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole and pyridine rings would likely contribute to the rigidity of the molecule, while the sulfanyl, nitro, and amide groups could potentially participate in various types of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitro group could potentially make the compound more reactive. The amide group could participate in hydrogen bonding, which could influence the compound’s solubility in different solvents .

Scientific Research Applications

1. Synthesis of Thiazolo Pyridines Compounds containing pyridine-based heterocyclic derivatives, similar to the one , are significant in modern-day drugs. They have attracted considerable interest due to their multifaceted pharmacological effects and therapeutic applications .

2. Non-linear Optics Compounds with similar structures have been used in non-linear optics for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

3. Antioxidant Activity Thiazolo pyridines, which share a similar structure with the compound , have shown high antioxidant activity .

4. Antimicrobial Activity These compounds have also been identified for their antimicrobial properties .

5. Anti-inflammatory and Analgesic Activities Indole derivatives, which are structurally similar to the compound , have shown anti-inflammatory and analgesic activities .

6. Antifungal Activity Thiazolo pyridines have been identified for their antifungal activities .

7. Antitumor Activity These compounds have also been developed for their antitumor activities .

8. Antiviral Activity Compounds containing five-membered heteroaryl amines have shown relatively higher antiviral activity against Newcastle disease virus .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

4-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-2-22-16(11-5-7-19-8-6-11)20-21-17(22)27-10-13-4-3-12(15(18)24)9-14(13)23(25)26/h3-9H,2,10H2,1H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSOGPPIOGORAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-])C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide
Reactant of Route 2
4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide
Reactant of Route 3
4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide
Reactant of Route 4
4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide

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